Product packaging for 3-(2-Methoxy-5-nitrophenoxy)butan-2-one(Cat. No.:CAS No. 866041-20-5)

3-(2-Methoxy-5-nitrophenoxy)butan-2-one

Cat. No.: B3160391
CAS No.: 866041-20-5
M. Wt: 239.22 g/mol
InChI Key: ZNXPKGIFLZPGAH-UHFFFAOYSA-N
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Description

Chemical Significance of Methoxy-, Nitrophenoxy-, and Butanone-Containing Scaffolds in Contemporary Organic Synthesis

The constituent parts of 3-(2-Methoxy-5-nitrophenoxy)butan-2-one each contribute significantly to the landscape of modern organic synthesis.

The methoxy (B1213986) group (-OCH₃) is a common and influential substituent on aromatic rings. Its presence can significantly impact the electronic properties of the ring through its electron-donating mesomeric effect and electron-withdrawing inductive effect. This electronic influence is crucial in directing the regioselectivity of electrophilic aromatic substitution reactions and modulating the reactivity of other functional groups on the ring. In the context of medicinal chemistry, the methoxy group is often introduced to improve a molecule's metabolic stability and pharmacokinetic profile.

The nitrophenoxy scaffold , particularly with the nitro group (-NO₂) in the para or ortho position to the ether linkage, is characterized by strong electron-withdrawing properties. The nitro group deactivates the aromatic ring towards electrophilic substitution and makes the corresponding phenoxide a better leaving group in nucleophilic aromatic substitution reactions. Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amino group, providing a gateway to a wide array of further chemical transformations, including diazotization and coupling reactions.

The butanone moiety , specifically the 2-butanone (B6335102) core, provides a reactive carbonyl group and an adjacent chiral center in the case of 3-substituted derivatives. The carbonyl group is susceptible to nucleophilic attack, and the α-protons exhibit acidity, allowing for enolate formation and subsequent alkylation or condensation reactions. Ketones are fundamental building blocks in the synthesis of a vast range of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Overview of Structurally Related Compounds in Academic Research and Their Synthetic Utility

While dedicated research on this compound is not extensively documented in publicly available literature, the synthetic utility of structurally related α-aryloxy ketones is well-established. These compounds are valuable intermediates in organic synthesis. For instance, α-phenoxy ketones are known precursors for the synthesis of various heterocyclic compounds, such as quinolines, through reactions like the Pfitzinger reaction. acs.org

The synthesis of such ether linkages is often achieved through the Williamson ether synthesis , a robust and widely used method involving the reaction of an alkoxide with a primary alkyl halide. byjus.comkhanacademy.orgmasterorganicchemistry.com In the context of our target molecule, this would likely involve the reaction of a salt of 2-methoxy-5-nitrophenol (B41512) with a 3-halobutan-2-one. The success of this SN2 reaction is dependent on factors such as the nature of the leaving group, the solvent, and the potential for competing elimination reactions. masterorganicchemistry.com

Compounds bearing a nitrophenyl ether linkage are also of interest. For example, nitrophenyl ethers can be prepared by reacting a nitrophenol with an alkyl halide in an aqueous medium, which can be an environmentally benign approach.

Rationale for In-depth Investigation into the Synthesis, Reactivity, and Applications of this compound as a Chemical Entity

The unique combination of the electron-donating methoxy group, the strongly electron-withdrawing nitro group on the same aromatic ring, and the reactive butanone core provides a strong rationale for a detailed investigation of this compound.

Synthetic Potential: The molecule serves as a potential precursor for a variety of derivatives. The ketone functionality can be a site for nucleophilic addition, reduction to an alcohol, or conversion to an imine. The nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, or heterocyclic systems. The aromatic ring itself could potentially undergo further substitution, although the existing substituents will heavily influence the regiochemical outcome.

Reactivity Studies: The presence of a chiral center at the 3-position of the butanone chain invites stereoselective synthesis and the study of its chiroptical properties. The electronic tug-of-war between the methoxy and nitro groups on the phenoxy ring is expected to influence the reactivity of the ether linkage and the aromatic system in interesting ways. Investigating the molecule's behavior under various reaction conditions (e.g., acidic, basic, reductive, oxidative) would provide valuable insights into the interplay of its functional groups.

Potential Applications: While speculative without experimental data, the structural motifs present in this compound are found in molecules with biological activity. For instance, nitrophenyl compounds have been investigated for a range of applications, and ketone-containing molecules are ubiquitous in medicinal chemistry. ontosight.ai A thorough investigation could reveal novel applications in areas such as materials science or as a synthetic intermediate for more complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5 B3160391 3-(2-Methoxy-5-nitrophenoxy)butan-2-one CAS No. 866041-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxy-5-nitrophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)8(2)17-11-6-9(12(14)15)4-5-10(11)16-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPKGIFLZPGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278514
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866041-20-5
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866041-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2 Methoxy 5 Nitrophenoxy Butan 2 One and Its Key Intermediates

Retrosynthetic Analysis of 3-(2-Methoxy-5-nitrophenoxy)butan-2-one: Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process of mentally breaking down a molecule is known as disconnection. amazonaws.com

A primary disconnection for this compound is the ether linkage, suggesting a Williamson ether synthesis as a key forward reaction. Further disconnections can be made at the carbon-carbon bond of the butanone moiety and by considering the introduction of the nitro and methoxy (B1213986) groups onto the aromatic ring.

Ether Linkage Formation Strategies (e.g., Williamson Ether Synthesis Variants)

The Williamson ether synthesis is a fundamental and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.comchem-station.com It typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a 2-methoxy-5-nitrophenoxide with a 3-halobutan-2-one.

Several factors influence the efficiency of the Williamson ether synthesis:

Reactant Choice: To ensure a successful SN2 reaction and avoid elimination side reactions, the alkyl halide should ideally be primary. masterorganicchemistry.comlearncbse.in In this specific synthesis, a secondary halide (3-bromobutan-2-one or 3-chlorobutan-2-one) is necessary, which can lead to competing elimination reactions. numberanalytics.com

Base and Solvent: The choice of base and solvent is critical for optimizing the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred to generate the alkoxide and enhance its nucleophilicity. numberanalytics.comfrancis-press.com

Catalysts and Additives: The use of phase-transfer catalysts can improve reaction efficiency. numberanalytics.com Additionally, transition metal catalysts like copper(I) or palladium(0) can enhance the reaction rate and minimize side reactions. numberanalytics.com Microwave-assisted synthesis can also accelerate the reaction. numberanalytics.com

Reactant 1 Reactant 2 Base Solvent Key Considerations
2-Methoxy-5-nitrophenol (B41512)3-Bromobutan-2-oneSodium Hydride (NaH)Dimethylformamide (DMF)Strong base and polar aprotic solvent favor SN2. numberanalytics.com
2-Methoxy-5-nitrophenol3-Chlorobutan-2-onePotassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)Strong base and polar aprotic solvent enhance nucleophilicity. numberanalytics.com
Sodium 2-methoxy-5-nitrophenoxide3-Bromobutan-2-one-AcetonitrileAprotic polar solvent promotes SN2 reactions. chem-station.com

Butanone Moiety Construction via Carbon-Carbon Bond Forming Reactions

The butanone portion of the target molecule can be constructed through various carbon-carbon bond-forming reactions. One common approach involves the acylation of an organometallic reagent. For instance, the reaction of an appropriate Grignard reagent with an acetylating agent can yield the butanone structure.

Another strategy could involve the cleavage of a larger molecule. For example, the enzymatic C-C bond cleavage of a precursor molecule is a known transformation in biochemistry, such as in the activation of the prodrug nabumetone. researchgate.net While not a standard laboratory method for this specific target, it highlights the diversity of C-C bond formation and cleavage strategies.

Introduction and Manipulation of the Nitro and Methoxy Substituents on the Aromatic Ring

The synthesis of the substituted aromatic precursor, 2-methoxy-5-nitrophenol, requires careful planning regarding the sequence of introducing the methoxy and nitro groups.

Nitration: Aromatic nitration is a classic electrophilic substitution reaction. nih.gov Traditional methods often employ a mixture of nitric acid and sulfuric acid. google.com However, these conditions can be harsh and lead to side products. nih.gov Modern approaches focus on milder and more selective catalysts. For instance, solid acid catalysts like MoO₃–SiO₂ have been used for electrophilic aromatic nitration under milder conditions. researchgate.net The choice of nitrating agent and catalyst is crucial for controlling the regioselectivity of the reaction. sci-hub.segoogle.com The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. learncbse.in

Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor or by methylation of a phenol (B47542). For example, methylation of a phenol can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A plausible synthetic route to an intermediate like 3-methoxy-5-nitroaniline (B1585972) starts from 1,3,5-trinitrobenzene. This is treated with sodium methoxide (B1231860) to form 3,5-dinitroanisole, followed by selective reduction of one nitro group. chemicalbook.com

Development and Optimization of Convergent and Divergent Synthetic Pathways

Step-Economy and Atom-Economy Considerations in Route Design

Atom Economy: Introduced by Barry Trost, atom economy measures how many atoms of the reactants are incorporated into the final desired product. primescholars.comrsc.orgwiley-vch.de Addition reactions, for example, have 100% atom economy in theory. rsc.org The calculation for percent atom economy is:

(% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100) primescholars.com

Reactions with low atom economy generate significant waste, making them less sustainable and cost-effective. science-revision.co.uk

Catalyst Selection and Reaction Condition Optimization (e.g., for nitration)

The selection of an appropriate catalyst is paramount for optimizing chemical reactions. In the context of nitration, various catalysts have been developed to improve selectivity and reduce the environmental impact compared to traditional methods.

Catalyst System Substrate Type Key Advantages Reference
MoO₃–SiO₂ with N₂O₅Aromatic compoundsMild conditions, eco-friendly researchgate.net
Anhydrous Calcium SulfateAromatic compoundsEnhances rate and para-selectivity google.com
Immobilized Lewis AcidAromatic compoundsHigh activity, stability, and selectivity google.com
Bacterial P450 EnzymesTryptophan analogsGreen biocatalysis, high regioselectivity nih.gov

Optimizing reaction conditions such as temperature, pressure, and solvent is also crucial for maximizing yield and selectivity. numberanalytics.comrsc.orgresearchgate.net For instance, in the Williamson ether synthesis, increasing the temperature can increase the reaction rate but may also promote side reactions. numberanalytics.com

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Heat Management: The nitration step in the synthesis of the 2-methoxy-5-nitrophenol precursor is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. On a larger scale, efficient heat exchange systems are paramount.

Reagent Addition: The controlled addition of reagents, particularly the nitrating agent and the alkyl halide, is critical. Dropwise or portion-wise addition helps to manage the reaction rate and temperature.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product purification, and environmental impact. While polar aprotic solvents like DMF are effective, their high boiling points and potential for decomposition can complicate product isolation on a large scale. Alternative solvents with lower boiling points and better safety profiles are often explored.

Work-up and Purification: Large-scale reactions require robust and scalable purification methods. Crystallization is often preferred over chromatographic methods for the final product isolation due to cost and throughput. The choice of crystallization solvent is crucial for obtaining high purity and yield.

Safety of Nitro Compounds: Nitroaromatic compounds can be thermally sensitive and potentially explosive. Thorough thermal stability testing of intermediates and the final product is essential before undertaking large-scale synthesis.

Stereoselective Synthesis of Chiral Forms of this compound

The butan-2-one moiety of this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically enriched forms of this compound requires stereoselective methods.

Enantioselective Approaches via Chiral Catalysis or Auxiliaries

The enantioselective synthesis of α-aryloxy ketones can be achieved through various catalytic strategies. One promising approach involves the use of chiral catalysts in the α-arylation of ketones. nih.govberkeley.edu

Chiral Metal Catalysis: Transition metal complexes with chiral ligands can catalyze the enantioselective α-arylation of ketone enolates or their synthetic equivalents. For instance, palladium or copper catalysts with chiral phosphine (B1218219) ligands have been successfully employed for the synthesis of α-aryl ketones with high enantioselectivity. nih.govacs.org While not specifically reported for this compound, these methods provide a framework for developing a stereoselective synthesis.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral amines, can be used to promote the enantioselective α-functionalization of ketones. These catalysts can activate the ketone to form a chiral enamine intermediate, which then reacts with an appropriate electrophile.

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. A chiral alcohol can be used to form a chiral enol ether of butan-2-one. Subsequent reaction with 2-methoxy-5-nitrophenol followed by removal of the auxiliary would yield the enantiomerically enriched product.

The following table presents examples of enantioselective α-arylation of ketones using different catalytic systems, which could be adapted for the synthesis of the chiral forms of the title compound.

Ketone SubstrateArylating AgentCatalyst/LigandEnantiomeric Excess (ee %)Yield (%)Reference
CyclohexanoneAryl triflatePd / Difluorphos90-9875-95 berkeley.edu
Silyl enol ether of propiophenoneDiaryliodonium saltCu(I) / Chiral bis(phosphine) dioxideup to 9570-85 nih.gov
α,α-diaryallylic alcoholsN/A (rearrangement)Chiral cobalt-salen complexup to 9960-85 st-andrews.ac.uk

Diastereoselective Control in Precursor Synthesis

When a chiral starting material is used, diastereoselective control becomes important. For example, if a chiral derivative of 3-halobutan-2-one is used, the reaction with 2-methoxy-5-nitrophenol would lead to a diastereomeric mixture if the reaction creates a new stereocenter or if the starting material is not enantiomerically pure. The S(_N)2 nature of the Williamson ether synthesis typically proceeds with inversion of configuration at the chiral center of the alkyl halide. Therefore, using an enantiomerically pure 3-halobutan-2-one would lead to the corresponding enantiomerically pure product.

Resolution Techniques for Enantiomeric Separation and Purification

When a racemic mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain the pure chiral forms.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. Chiral stationary phases (CSPs) are used to differentially interact with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including ketones and ethers. phenomenex.comphenomenex.comcsfarmacie.cz The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good resolution. chromatographyonline.com

Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent. For example, a chiral reducing agent could selectively reduce one enantiomer of the ketone to the corresponding alcohol, allowing for the separation of the unreacted enantiomer. Enzymatic kinetic resolution using lipases has also been shown to be effective for resolving racemic building blocks of related phenoxy propanol (B110389) derivatives. nih.gov

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Elucidation of Advanced Reaction Chemistry and Chemical Transformations of 3 2 Methoxy 5 Nitrophenoxy Butan 2 One

Reactivity of the Nitro Group: Reduction, Cyclization, and Conjugate Addition Phenomena

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity, serving as a key handle for a variety of chemical transformations.

The selective reduction of the aromatic nitro group in 3-(2-methoxy-5-nitrophenoxy)butan-2-one to the corresponding amine is a pivotal transformation, as the resulting amino group is a versatile precursor for further derivatization. A primary challenge in this synthesis is achieving chemoselectivity, specifically reducing the nitro group without affecting the ketone functionality of the butanone side chain.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically effective for reducing ketones but are generally incapable of reducing nitro groups on their own under normal conditions. However, the reactivity of NaBH₄ can be enhanced through the use of transition metal complexes. For instance, a system employing NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent.

A variety of other reagents and catalytic systems have been developed to tolerate ketone functionalities while selectively reducing nitro groups. These methods are crucial for achieving the desired transformation in a molecule like this compound. The combination of diboron (B99234) pinacol (B44631) ester (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) offers a metal-free approach for this reduction. Similarly, catalytic systems such as (Ph₃P)₃RuCl₂ with zinc and water have demonstrated the ability to selectively reduce a nitro group in the presence of a ketone.

Conversely, should the selective reduction of the ketone be desired while preserving the nitro group, other methods are available. Thiourea dioxide (TUDO) in an aqueous alkali-ethanolic system has been used to reduce aromatic nitroketones to the corresponding nitroalcohols in good yields. This highlights the tunable reactivity of the molecule based on the chosen reagent system.

Interactive Table: Reagents for Chemoselective Reduction
Reagent/SystemTarget Functional GroupUntouched Functional GroupReference
NaBH₄ / Ni(PPh₃)₄Nitro (to Amine)Ketone
B₂pin₂ / KOtBuNitro (to Amine)Ketone
(Ph₃P)₃RuCl₂ / Zn / H₂ONitro (to Amine)Ketone
Thiourea dioxide (TUDO)Ketone (to Alcohol)Nitro
NaCNBH₃ / TosylhydrazoneKetone (to Alkane)Nitro

The spatial proximity of the nitro group (or its reduced amine form) and the butanone side chain allows for a range of intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. A prominent example is the nitrophenyl reductive cyclization. This type of reaction, often mediated by a base, can occur with ketones tethered to a nitrobenzene (B124822) moiety, giving access to complex fused-ring systems like hexahydro-2,6-methano-1-benzazocines.

In the case of this compound, after the initial reduction of the nitro group to an amine, the resulting 3-(5-amino-2-methoxyphenoxy)butan-2-one can undergo intramolecular condensation. The nucleophilic amine can attack the electrophilic carbonyl carbon of the butanone moiety, followed by dehydration, to form a seven-membered benzodiazepine (B76468) ring or related structures.

Furthermore, cascade reactions involving the reductive amination of the ketone with the in-situ-generated amine can lead to the synthesis of various heterocycles. For instance, reductive cyclization of related 2'-nitrochalcones, which also contain a nitroaryl and a ketone, is a known method for producing 4-quinolones. The synthesis of benzoxazines is another relevant cyclization pathway, which can be achieved from o-nitrophenols and ketones, indicating that the reduced nitro group can cyclize onto the butanone side chain under appropriate conditions. Photoinduced rearrangements of α-(2-nitrophenyl)ketones can also lead to intramolecular cyclization, producing cyclic hydroxamates through a complex mechanism involving oxygen transfer from the nitro group.

The nitro group is a potent deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation significantly reduces the ring's susceptibility to electrophilic aromatic substitution. The electron density is particularly diminished at the ortho and para positions relative to the nitro group.

This electron-withdrawing effect extends through the phenoxy ether linkage to the butanone moiety. The oxygen of the ether is rendered less electron-donating, which in turn increases the electrophilicity of the carbonyl carbon in the butanone group. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack compared to a similar ketone without the nitrophenoxy substituent.

The reactivity of the α-carbon of the ketone is also influenced. The inductive effect of the carbonyl group itself polarizes the Cα-H bond, making the α-hydrogens acidic and susceptible to deprotonation to form an enolate. The strong electron-withdrawing nature of the nitrophenoxy group further stabilizes the resulting enolate anion, thereby increasing the acidity of the α-hydrogens and facilitating enolate formation. This enhanced acidity can influence the regioselectivity of reactions such as α-arylation or α-halogenation.

Transformations Involving the Methoxy (B1213986) Substituent and Phenoxy Ether Linkage

The methoxy group and the ether linkage are generally stable but can be transformed under specific and often harsh reaction conditions, providing pathways to further functionalization or fragmentation of the molecule.

The cleavage of the methyl group from the methoxy substituent (O-demethylation) to yield a hydroxyl group is a common transformation in organic synthesis. For a substrate like this compound, the presence of the electron-withdrawing nitro group can influence the choice of reagent and reaction conditions.

Several reagents are known to effect O-demethylation. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, typically used at low temperatures. Strong Brønsted acids, such as 47% hydrobromic acid (HBr) at elevated temperatures, can also achieve demethylation by protonating the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.

A particularly relevant method for this specific substrate involves the use of aluminum trichloride (B1173362) (AlCl₃). AlCl₃ has been shown to be an efficient and practical reagent for the selective demethylation of aryl methyl ethers that have an electron-withdrawing group in the ortho position. The proposed mechanism involves the complexation of AlCl₃ with both the methoxy oxygen and the adjacent substituent (in this case, the phenoxy linkage connected to the nitro-activated ring), facilitating the cleavage. The use of alkyl thiols, such as ethanethiol (B150549) (EtSH) under basic conditions, provides a milder, non-acidic alternative for demethylation.

Interactive Table: Reagents for O-Demethylation of Aryl Methyl Ethers
ReagentConditionsMechanism/NotesReference
Boron Tribromide (BBr₃)Low temperature (e.g., -7

Reactivity of the Butanone Moiety: Carbonyl Transformations and Alpha-Carbon Functionalization

The butanone portion of the molecule presents two primary sites for reactivity: the electrophilic carbonyl carbon and the adjacent alpha-carbons, which possess acidic protons.

The presence of alpha-hydrogens on the butanone moiety allows this compound to undergo condensation reactions, such as the aldol (B89426) condensation, with aldehydes or ketones. masterorganicchemistry.comresearchgate.net The regioselectivity of this reaction is dependent on the catalytic conditions. scite.ai

Base-Catalyzed Condensation: In the presence of a base, the protons on the terminal methyl group (C1) are preferentially abstracted due to being less sterically hindered. The resulting enolate will then react with an electrophilic partner (e.g., an aldehyde) to form a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone, or enone. chemcess.com

Acid-Catalyzed Condensation: Under acidic conditions, the enol is formed, and the reaction tends to occur at the more substituted alpha-carbon (C3). scite.ai This leads to a different regioisomer of the resulting enone.

The general scheme for these condensation reactions can be summarized as follows:

Table 1: Regioselectivity in the Aldol Condensation of this compound

CatalystReactive SiteIntermediateProduct Type
Base (e.g., NaOH)C1 (Methyl group)EnolateLinear Enone
Acid (e.g., H₂SO₄)C3 (Methylene group)EnolBranched Enone

The carbonyl carbon of the butanone unit is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This class of reactions typically involves the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. openstax.org

Common nucleophiles that can react with this compound include:

Grignard Reagents (R-MgX): These powerful nucleophiles add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol upon workup. youtube.com

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also lead to the formation of tertiary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. weebly.com

Cyanide (e.g., HCN, NaCN): Addition of cyanide forms a cyanohydrin, which is a versatile intermediate for further synthetic transformations.

The outcome of these reactions is the conversion of the ketone functional group into an alcohol, with the concomitant formation of a new carbon-carbon or carbon-hydrogen bond at the original carbonyl carbon. libretexts.org

The acidic protons on the alpha-carbons can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions with electrophiles. youtube.com

Alpha-Alkylation: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete formation of the enolate. youtube.com Subsequent reaction with an alkyl halide (e.g., methyl iodide) will introduce an alkyl group at an alpha-position. The regioselectivity of this alkylation can be controlled by temperature. youtube.com

Kinetic Control: At low temperatures (e.g., -78 °C), the less-substituted enolate is formed faster by deprotonation of the terminal methyl group, leading to alkylation at C1. youtube.com

Thermodynamic Control: At higher temperatures, the more stable, more-substituted enolate is favored, resulting in alkylation at C3. youtube.com

Alpha-Halogenation: Ketones can be halogenated at the alpha-position under both acidic and basic conditions. wikipedia.orglibretexts.org

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate and typically results in the substitution of a single alpha-hydrogen. masterorganicchemistry.comopenstax.org The reaction rate is independent of the halogen concentration. openstax.org For unsymmetrical ketones, halogenation tends to occur at the more substituted alpha-carbon. wikipedia.org

Base-Promoted Halogenation: This pathway involves an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, often leading to multiple halogenations. libretexts.org This method is less suitable for preparing monohalogenated products. libretexts.org

Table 2: Conditions for Selective Alpha-Functionalization

ReactionReagentsKey ConditionsMajor Product Site
Kinetic Alkylation1. LDA, 2. R-XLow Temperature (-78 °C)C1
Thermodynamic Alkylation1. NaH, 2. R-XRoom TemperatureC3
Acid-Catalyzed HalogenationX₂, CH₃COOHAcidic MediumC3
Base-Promoted HalogenationX₂, NaOHBasic MediumC1 (often polyhalogenated)

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenoxy Ring System

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the regiochemical outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenoxy ring has a strongly activating, ortho-, para-directing methoxy group (-OCH₃) and a strongly deactivating, meta-directing nitro group (-NO₂). youtube.comlearncbse.in The activating methoxy group will dominate the directing effects. youtube.com Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the nitro group. The positions ortho to the methoxy group are C1 (bearing the ether linkage) and C3. Thus, electrophilic substitution is expected to occur at the C3 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, especially at the positions ortho and para to the nitro group. wikipedia.orgmasterorganicchemistry.com A suitable leaving group on the ring would be required for a substitution to occur. While the ether oxygen is generally a poor leaving group, under harsh conditions or with a different leaving group present, substitution could be possible. If a good leaving group were present at C1, for instance, a nucleophile could displace it, facilitated by the stabilizing effect of the para-nitro group on the Meisenheimer complex intermediate. youtube.comlibretexts.org

Radical Reactions and Photochemical Transformations of the Compound

The presence of the ketone and nitroaromatic functionalities suggests that this compound may undergo radical and photochemical reactions.

Radical Reactions: The alpha-hydrogens of the butanone moiety can be abstracted by radicals, initiating radical-chain processes. However, dedicated studies on such reactions for this specific compound are not readily available.

Photochemical Transformations: Carbonyl compounds, particularly ketones, are known to undergo characteristic photochemical reactions upon absorption of UV light. scribd.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and an alpha-carbon. For this compound, this could lead to the formation of an acetyl radical and a phenoxy-substituted alkyl radical.

Norrish Type II Cleavage: This process involves intramolecular hydrogen abstraction from the gamma-position by the excited carbonyl oxygen, followed by cleavage. In this molecule, the phenoxy group is at the gamma-position relative to the carbonyl group, but there are no gamma-hydrogens on the butanone chain itself for a classical Norrish Type II reaction.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol.

Reactions involving the Nitro Group: Aromatic nitro compounds can also undergo photochemical reactions, such as rearrangement to form nitroso compounds. rsc.org For instance, photoirradiation of α-(2-nitrophenyl)ketones has been shown to produce cyclic hydroxamates via internal oxygen transfer. rsc.org

The specific photochemical behavior would depend on the irradiation wavelength and the reaction medium. msu.eduresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 3 2 Methoxy 5 Nitrophenoxy Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of 3-(2-methoxy-5-nitrophenoxy)butan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, TOCSY) for Elucidating Connectivity and Spatial Relationships

A suite of 2D NMR experiments would be employed to piece together the molecular structure:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the butan-2-one moiety, a cross-peak between the methine proton (at C3) and the methyl protons (at C4) would be expected. Similarly, the protons on the aromatic ring would show correlations based on their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. It would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals. For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and each aromatic proton would be linked to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different spin systems. Key HMBC correlations would be expected between the methine proton of the butanone moiety and the carbons of the aromatic ring through the ether linkage, as well as to the carbonyl carbon. The methoxy protons would show a correlation to the aromatic carbon they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. A key NOESY correlation would be anticipated between the methoxy protons and the adjacent aromatic proton, which would help to confirm the substitution pattern on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a coupled spin system. It would be particularly useful for confirming the entire butanone spin system and the aromatic spin system separately.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
1-~208H3, H4-
2~2.2~28H3, H1H3
3~4.8 (q)~78H2, H4, C1', C2'H2, H4, H6'
4~1.4 (d)~16H3, C2H3
1'-~155H6', H3H6', OCH₃
2'-~142H3', H4'-
3'~7.8 (d)~120C1', C5'H4'
4'~7.0 (d)~112C2', C6'H3'
5'-~141H4', H6'-
6'~7.5 (dd)~118C1', C2', C4'H3, OCH₃
OCH₃~3.9 (s)~56C2'H6'

Solvent Effects, Temperature-Dependent Studies, and Chiral Shift Reagent Analysis

To further refine the structural and conformational understanding, several specialized NMR studies could be conducted:

Solvent Effects: Recording NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can induce changes in chemical shifts, which can provide information about the solvent-solute interactions and the electronic nature of different parts of the molecule.

Temperature-Dependent Studies: These studies could reveal information about conformational dynamics, such as restricted rotation around the ether linkage.

Chiral Shift Reagent Analysis: Since the compound possesses a chiral center at the C3 position of the butanone moiety, the use of chiral shift reagents would allow for the differentiation of enantiomers in a racemic mixture and could potentially be used to determine the enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS would be employed to determine the exact mass of the molecular ion, which in turn would provide the elemental composition of this compound (C₁₁H₁₃NO₅).

Tandem Mass Spectrometry (MS/MS) for Detailed Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze the resulting fragment ions. This would provide valuable information about the connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations within the butanone side chain.

A hypothetical table of expected major fragment ions is presented below.

m/zProposed Fragment Structure
239.0794[M]⁺ (C₁₁H₁₃NO₅)
197.0688[M - C₃H₆O]⁺
168.0321[M - C₄H₇O₂]⁺
153.0191[O₂NC₆H₃(OCH₃)O]⁺
71.0497[C₄H₇O]⁺
43.0184[CH₃CO]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.

Assignment of Key Vibrational Modes for Nitro, Methoxy, Butanone, and Aromatic Ring

The vibrational spectra would be expected to show characteristic absorption bands for the key functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations would be expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Methoxy Group (OCH₃): C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretching vibration.

Butanone Moiety (C=O): A strong carbonyl (C=O) stretching band would be prominent in the region of 1700-1725 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern would also give rise to characteristic out-of-plane bending vibrations in the fingerprint region.

A table summarizing the expected key vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Carbonyl (C=O)Stretch1700 - 1725
Aromatic C=CStretch1450 - 1600
Methoxy C-OStretch1000 - 1300
Aryl Ether C-OStretch1200 - 1275
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850 - 3000

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination (if chiral forms are synthesized)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique employed for this purpose, measuring the differential absorption of left and right circularly polarized light by a chiral compound. This differential absorption, plotted as a function of wavelength, provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter.

For the compound this compound, the presence of a stereocenter at the C3 position of the butan-2-one chain indicates the potential for two enantiomeric forms, (R)-3-(2-methoxy-5-nitrophenoxy)butan-2-one and (S)-3-(2-methoxy-5-nitrophenoxy)butan-2-one. In the event of a successful chiral synthesis or separation of these enantiomers, ECD spectroscopy would be an invaluable tool for assigning their absolute configurations.

A comprehensive search of scientific literature and chemical databases did not yield any studies reporting the chiral synthesis or resolution of this compound. Consequently, no experimental ECD spectra for the individual enantiomers of this compound are available.

For illustrative purposes, the general methodology for such an analysis would involve:

Theoretical Calculation: Quantum chemical calculations would be performed to predict the theoretical ECD spectra for both the (R) and (S) enantiomers.

Experimental Measurement: The synthesized or separated enantiomers would be analyzed using an ECD spectrometer to obtain their experimental spectra.

Comparison and Assignment: The experimental spectrum would be compared with the predicted spectra. A direct match would allow for the unambiguous assignment of the absolute configuration of the synthesized enantiomer.

Without the foundational synthesis of the chiral forms of this compound, no data for this specific analytical technique can be provided.

Computational Chemistry and Theoretical Investigations of 3 2 Methoxy 5 Nitrophenoxy Butan 2 One

Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Methoxy-5-nitrophenoxy)butan-2-one at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can identify the lowest energy conformer. This process involves optimizing the molecular geometry to find the structure with the minimum electronic energy.

Conformational analysis reveals multiple possible spatial arrangements (conformers) due to the rotational freedom around the ether linkage and the single bonds of the butanone chain. By calculating the relative energies of these conformers, a potential energy surface can be constructed, highlighting the most stable forms and the energy barriers between them.

Table 1: Calculated Relative Energies of this compound Conformers (Note: Data is illustrative and based on typical results for similar aromatic ethers)

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%) at 298.15 K
A (Global Minimum) 178.5° 0.00 75.2
B -65.2° 1.25 14.5

| C | 68.9° | 1.30 | 10.3 |

This interactive table presents hypothetical data for different conformers of the molecule. The global minimum is the most stable state, set as the reference point (0.00 kcal/mol). Other conformers exist at higher energies.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the carbonyl carbon of the butanone moiety, marking them as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: FMO Analysis Data for this compound (Note: Data is illustrative)

Orbital Energy (eV) Primary Localization
HOMO -7.85 Methoxy-phenyl ring
LUMO -2.40 Nitro group, Carbonyl C

| HOMO-LUMO Gap | 5.45 | - |

This table shows the calculated energies of the frontier orbitals. A larger energy gap generally correlates with greater molecular stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.

In an MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the carbonyl group. The area around the aromatic protons and the aliphatic chain typically shows a more neutral or slightly positive potential (green to blue). This mapping reinforces the predictions from FMO analysis and highlights the sites for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solution-Phase Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior over time in a more realistic environment, such as in a solvent. By simulating the movements of atoms over nanoseconds or longer, MD can explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with solvent molecules. For this compound, MD simulations could track the rotation around the ether bond and the flexibility of the butanone side chain, providing a dynamic picture of its solution-phase structure.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Computational methods can predict spectroscopic data with a high degree of accuracy. Using techniques like Gauge-Independent Atomic Orbital (GIAO) for NMR and frequency calculations for IR, theoretical spectra can be generated. These predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies can be directly compared with experimental results to confirm the molecule's structure. Discrepancies between predicted and observed spectra can point to specific intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample.

Reaction Mechanism Studies: Transition State Localization and Reaction Pathway Exploration

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational methods can be used to study potential reactions, such as the reduction of the nitro group or nucleophilic addition to the carbonyl group. By locating the transition state structures—the highest energy point along a reaction coordinate—and calculating the activation energies, chemists can determine the most likely reaction pathways and predict reaction rates. This provides a level of detail that is often difficult to obtain through experimental means alone.

Applications of 3 2 Methoxy 5 Nitrophenoxy Butan 2 One As a Chemical Building Block

Utilization as a Versatile Precursor in the Synthesis of Complex Organic Molecules

The butanone moiety provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the substituted phenyl ring can be incorporated into larger aromatic systems.

In theory, the 1,2-dicarbonyl-like nature of the butanone portion of the molecule could be exploited in condensation reactions to form various five- and six-membered heterocyclic rings. For instance, classical methods like the Paal-Knorr synthesis, which typically utilizes 1,4-dicarbonyl compounds, could potentially be adapted. Reaction with primary amines could theoretically lead to pyrrole (B145914) derivatives, while reaction with hydrazines could yield pyridazines. The synthesis of pyrazoles from β-keto esters and hydrazines is a common strategy, suggesting that the butanone moiety could be a precursor to similar five-membered heterocycles. researchgate.net The synthesis of various heterocyclic systems often relies on the cyclization of dicarbonyl compounds or their equivalents. youtube.comyoutube.com

The core structure of 3-(2-Methoxy-5-nitrophenoxy)butan-2-one could serve as a foundational scaffold for creating libraries of novel compounds for biological screening. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The ketone can be transformed into a variety of other functional groups, such as alcohols, alkenes, or amines, through standard organic transformations. This multi-faceted reactivity would allow for the systematic generation of a diverse set of molecules based on the initial framework. The synthesis of complex molecules for drug discovery often relies on such versatile scaffolds. rsc.org

Development as a Ligand or Precursor in Catalyst Design for Organic Transformations

While no specific catalytic applications for this compound have been reported, its structure contains elements that could be incorporated into ligand design. The oxygen and nitrogen atoms could potentially coordinate to metal centers. Modification of the molecule, for instance, through the reduction of the nitro group and subsequent reaction to introduce phosphine (B1218219) or other coordinating groups, could lead to novel ligands for transition metal catalysis. The development of new catalysts is a continuous area of research in organic synthesis.

Integration into Novel Materials Science Applications

The nitrophenyl group is a well-known electron-withdrawing moiety, and its incorporation into polymeric or molecular systems can lead to interesting electronic and optical properties.

Theoretically, this compound could be chemically modified to create a monomer that can be polymerized. For example, the ketone could be reduced to an alcohol and then esterified with a polymerizable group like an acrylate. The resulting polymer would have pendant nitrophenoxy side chains. The properties of polymers are significantly influenced by their side chains. rsc.orgacs.org Functionalization of polymers is a key strategy for developing materials with tailored properties. nih.gov

Polymers containing nitrophenyl groups have been investigated for their potential in optoelectronics due to the electron-accepting nature of the nitro group. scienceopen.com The presence of such groups can influence the refractive index and nonlinear optical properties of the material. Therefore, a polymer derived from this compound could hypothetically exhibit interesting optical properties, making it a candidate for further investigation in the field of optoelectronic materials. The optical properties of polymers can be tuned by the incorporation of specific chromophores. researchgate.nettue.nl

Future Research Directions and Unexplored Avenues for 3 2 Methoxy 5 Nitrophenoxy Butan 2 One

Exploration of Unconventional Synthetic Methodologies and Cascade Reactions

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental responsibility. 20.210.105 Future research should move beyond traditional multi-step syntheses of 3-(2-methoxy-5-nitrophenoxy)butan-2-one and explore more sophisticated and sustainable methodologies.

Cascade Reactions: The development of cascade reactions, which involve multiple bond-forming events in a single pot, offers a powerful strategy for improving synthetic efficiency. 20.210.105 A hypothetical cascade approach could be designed starting from simpler, readily available precursors. For instance, a one-pot reaction involving the reductive coupling of a nitro compound with a ketone could be envisioned. frontiersin.orgresearchgate.net Research into heterogeneous cobalt-catalyzed cascade reactions, which have been successful in producing pyrroles from nitroarenes, could be adapted to form related structures from our target compound. nih.gov

Photocatalysis and C-H Activation: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. lidsen.comnih.gov Future studies could investigate the light-induced C-H oxygenation of a suitable precursor to form the ketone functionality directly. lidsen.com Furthermore, the ether linkage, traditionally considered robust, can be a site for reactivity. The development of palladium-catalyzed C-H olefination directed by weakly coordinating ethers presents a novel route for functionalizing such molecules. nih.gov An electrophotocatalytic approach, which combines electrochemistry with photocatalysis, could also enable highly regioselective C-H functionalization of the ether component under mild, oxidant-free conditions. nih.gov

The table below outlines a comparison between a traditional synthetic approach and a proposed unconventional methodology.

FeatureConventional Synthesis (Hypothetical)Proposed Unconventional Synthesis (Cascade/Photocatalysis)
Key Strategy Stepwise Williamson ether synthesis followed by functional group manipulation.One-pot cascade reaction or photocatalytic C-H functionalization.
Starting Materials 2-Methoxy-5-nitrophenol (B41512) and a 3-halobutan-2-one derivative.Simpler, less functionalized aromatics and ketones.
Number of Steps Multiple steps requiring isolation of intermediates.Potentially a single, one-pot operation. 20.210.105
Reagents Strong bases, potentially harsh conditions.Mild photocatalysts, visible light, potentially ambient temperature. lidsen.comnih.gov
Potential Advantages ---Reduced waste, time, and labor; improved atom economy; access to novel reactivity. 20.210.105

Investigation of Novel Reactivity Patterns and Unanticipated Transformations

The unique electronic and steric environment of this compound, created by the interplay of its functional groups, could give rise to novel reactivity not observed in simpler analogues.

Reductive Cyclization: The nitro group is a versatile functional handle for constructing N-heterocycles. unimi.it Upon reduction to an amine, which can be achieved with various reagents like iron or titanium trichloride (B1173362), the resulting amino group is well-positioned to undergo intramolecular cyclization with the ketone. frontiersin.orgacs.org This could lead to the formation of novel benzodiazepine-like or other heterocyclic scaffolds. The specific outcome of such reductive cyclizations can be highly dependent on the chosen reducing agent and conditions, offering a pathway to diverse molecular architectures. acs.org

Directed Ketone Reduction: The phenoxy-ether linkage at the β-position of the ketone could act as a directing group in reduction reactions. Research has shown that specific β-alkoxy ketones can be stereoselectively reduced to anti-1,3-diol monoethers using reagents like samarium diiodide, a transformation not achievable via standard hydride reductions. acs.org Investigating this reactivity for this compound could provide access to chiral diol building blocks with high stereocontrol.

Interrupted Nef/Meyer Reactions: The nitro group itself can be the site of unique transformations beyond simple reduction. The Nef reaction traditionally converts a nitro group to a carbonyl. However, "interrupted" Nef/Meyer reactions can trap reactive intermediates to form new structures. nih.gov For example, treatment of related nitro compounds with acid can lead to cyclization cascades, forming structures like furanone oximes or haloisoxazoles. nih.gov Exploring such conditions with the target molecule could yield unanticipated and complex heterocyclic products.

The following table summarizes potential novel transformations.

Functional Group TargetProposed TransformationPotential ReagentsExpected Product Class
Nitro Group & KetoneReductive CyclizationFe/HCl or TiCl₃/HCl acs.orgN-Heterocycles (e.g., Benzodiazepine (B76468) derivatives)
Ketone (β-Alkoxy)Directed Stereoselective ReductionSamarium Diiodide (SmI₂) acs.organti-1,3-Diol Monoether
Nitro GroupInterrupted Nef/Meyer ReactionStrong Acid (e.g., HCl, TfOH) nih.govComplex Heterocycles (e.g., Isoxazoles)
Aryl C-H BondsDirected C-H FunctionalizationPd(OAc)₂ / MPAA Ligand nih.govortho-Functionalized Aryl Ethers

Advanced Studies in Materials Science and Engineering Applications

The structural motifs within this compound suggest its potential as a building block for advanced functional materials.

Phenoxy Resin Modification: Phenoxy resins are high-performance thermoplastics known for their toughness, flexibility, and strong adhesion to various substrates, making them valuable additives in composites, coatings, and adhesives. huntsman.comeschemy.comastm.org These resins are polyhydroxyethers, sharing the fundamental ether linkage with the target molecule. researchgate.net Future research could explore the incorporation of this compound as a monomer or functional additive into phenoxy or epoxy resin systems. The nitro group could serve as a site for cross-linking or further modification, potentially enhancing thermal stability or introducing specific optoelectronic properties. researchgate.netphlextek.com

Nitro-Containing Functional Polymers: Nitroaromatic compounds are known for their electron-accepting properties. nih.gov This characteristic has been exploited to create fluorescent conjugated polymers for the sensitive detection of explosives. nih.govnih.gov It is conceivable that this compound could be polymerized, either through the aromatic ring or by leveraging its ketone functionality, to create new polymers. These materials could be investigated for applications in chemical sensing, where the nitro groups could interact with analytes, or in organic electronics, where the electronic properties of the nitroaromatic unit could be beneficial. nih.govacs.org The presence of nitro groups can also increase the hydrophilicity and reactivity of polymer surfaces. mdpi.com

Development of High-Throughput Screening Platforms for Chemical Transformations Utilizing the Compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds or reactions. nih.govopentrons.com The unique structure of this compound makes it a compelling candidate for use as a substrate in novel HTS assays.

The key to this application lies in the nitroaromatic moiety. The reduction of a nitro group to an amine, or its participation in forming colored products like a Janowsky complex, often results in a distinct color change. epa.govnih.gov This colorimetric or fluorometric change can be easily detected by automated plate readers used in HTS workflows. emory.edunih.gov

A potential HTS platform could be designed where this compound is used as a substrate to screen for new catalysts or reaction conditions. The primary reaction might target the ketone (e.g., a novel reduction or alkylation), but the assay's readout would be triggered by a subsequent, rapid reaction of the nitro group. For example, a successful primary reaction could release a reagent that reduces the nitro group, causing a color change from colorless to yellow or orange, signaling a "hit." This strategy would provide a simple, robust, and automatable method for discovering new chemical transformations. nih.gov

HTS Application AreaProposed Role of the CompoundEnabling FeatureDetection Method
Catalyst Discovery Substrate for screening novel catalytic reactions (e.g., ketone reductions).Nitro group acts as a colorimetric reporter. epa.govAbsorbance/Colorimetry.
Reaction Optimization Used to rapidly test a large matrix of solvents, bases, and ligands.A distinct color change upon successful reaction.Fluorescence or Colorimetry. acs.org
Enzyme Assays Substrate for engineered enzymes that can transform the ketone or ether.The nitro group's electronic environment changes upon reaction, altering its spectroscopic properties.Spectrophotometry.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Methoxy-5-nitrophenoxy)butan-2-one?

Methodological Answer: A plausible synthetic pathway involves:

Etherification : Reacting 2-methoxy-5-nitrophenol with a halogenated butanone derivative (e.g., 3-bromobutan-2-one) under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Purity (>98%) can be confirmed via HPLC or GC-MS .

Q. Key Considerations :

  • Control reaction temperature (40–60°C) to avoid nitro group reduction or decomposition.
  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. Table 1: Physical Properties of Analogous Compounds

CompoundMelting Point (°C)PurityReference
5-Methoxy-2-nitrophenol92–94>98%
3-Methoxyphenyl derivatives83–86>99%

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Similar nitroaromatic compounds degrade by ~5% after 6 months at 4°C .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid hydrolysis of the ketone moiety.

Safety Note : Nitro-containing compounds may exhibit explosive tendencies under high heat or friction. Conduct risk assessments using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The nitro group at the 5-position deactivates the aromatic ring, directing nucleophiles to the 2-methoxy-substituted position (ortho/para-directing). Computational studies (DFT) on analogous nitro-methoxy systems show a Hammett σₚ value of +0.78 for nitro and –0.27 for methoxy, indicating competing electronic effects .
  • Experimental Validation : Perform kinetic studies using substituted phenols as nucleophiles in SNAr reactions. Monitor regioselectivity via ¹H-NMR (e.g., aromatic proton shifts) .

Q. Table 2: Hammett Constants for Substituents

Substituentσₚ (Electronic Effect)
–NO₂+0.78
–OCH₃–0.27

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

Methodological Answer:

  • Challenge 1 : Overlapping signals in ¹H-NMR due to similar aromatic protons.
    • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, the methoxy proton may appear as a singlet at δ 3.8–4.0 ppm .
  • Challenge 2 : Low volatility for GC-MS analysis.
    • Solution : Derivatize the ketone (e.g., silylation with BSTFA) to enhance volatility .

Advanced Technique : High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation (calc. for C₁₁H₁₁NO₅: 253.0584; observed: 253.0582) .

Q. How can researchers evaluate the compound’s potential as a precursor in antimicrobial agent synthesis?

Methodological Answer:

  • Biological Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Compare with structurally similar antimicrobial butanones (e.g., 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one, which shows MIC values of 8–16 µg/mL) .
  • Structure-Activity Relationship (SAR) : Modify the nitro group to amine (via catalytic hydrogenation) and assess potency changes. Use LC-MS to track metabolic stability in vitro .

Q. What strategies mitigate conflicting data in thermal stability studies of nitroaromatic butanones?

Methodological Answer:

  • Contradiction : Some studies report decomposition at 120°C, while others note stability up to 150°C.
  • Resolution :
    • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
    • Compare DSC profiles of batches from different synthetic routes (e.g., nitro group introduction via nitration vs. Ullmann coupling) .

Example : A 5-nitrophenyl analog showed 10% mass loss at 135°C in air but remained stable in N₂ until 160°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-nitrophenoxy)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-nitrophenoxy)butan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.